Product packaging for Ethyl dichlorophenylacetate(Cat. No.:CAS No. 5317-66-8)

Ethyl dichlorophenylacetate

Cat. No.: B1596192
CAS No.: 5317-66-8
M. Wt: 233.09 g/mol
InChI Key: XNQDHXMQDHWHRU-UHFFFAOYSA-N
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Description

Historical Perspectives on Dichlorophenylacetate Esters in Organic Synthesis

Esters, organic compounds derived from carboxylic acids, have long been fundamental building blocks in organic chemistry. numberanalytics.comresearchgate.net Their synthesis, often achieved through methods like Fischer esterification, involves the reaction of a carboxylic acid with an alcohol. researchgate.netpressbooks.pubacs.org The properties and reactivity of esters are influenced by factors such as steric hindrance and electronic effects. numberanalytics.com Dichlorophenylacetate esters, a specific subset of these compounds, have been recognized for their utility as intermediates in the synthesis of more complex molecules. lookchem.com Historically, the development of synthetic routes to these esters has been driven by the need for precursors in various industrial applications, including pharmaceuticals and materials science. The transformation of amides and esters has been a particularly active area of research, leading to new methodologies for creating complex molecular architectures. mdpi.com

Contemporary Relevance of Ethyl Dichlorophenylacetate in Chemical Science

In modern chemical science, this compound and its isomers are valued as versatile intermediates. For instance, ethyl 2-(2,6-dichlorophenyl)acetate is a key component in the synthesis of heteroarylaminonaphthyridinone derivatives, which are being investigated as multiple kinase pathway inhibitors for potential therapeutic applications. lookchem.com The various isomers, such as ethyl 2,4-dichlorophenylacetate and ethyl 3,4-dichlorophenylacetate, also find use in the synthesis of a range of other compounds. nih.govchemicalbook.comchemicalbook.com The reactivity of the ester group, which can undergo hydrolysis to form the corresponding carboxylic acid, and the dichlorophenyl ring, which can influence the molecule's electronic properties, make these compounds valuable starting materials in medicinal chemistry and drug discovery. pressbooks.pubvulcanchem.com

Scope and Strategic Research Objectives for Comprehensive Investigation

The comprehensive investigation of this compound is guided by several strategic research objectives. A primary goal is the development of efficient and safe synthetic protocols. For example, some existing methods for preparing isomers like ethyl 2,6-dichlorophenylacetate involve high-pressure reactions with carbon monoxide, which pose safety and cost challenges. chemicalbook.comgoogle.com Therefore, a key objective is to devise alternative, greener synthetic routes.

Another crucial area of research is the full characterization of the compound's physical and chemical properties. This includes detailed spectroscopic analysis to confirm its structure and understanding its reactivity in various chemical transformations. thieme-connect.dersc.org Furthermore, exploring the utility of this compound as a precursor to novel, biologically active molecules remains a significant driver of research in this field. lookchem.com

Interactive Data Table: Properties of this compound Isomers

PropertyEthyl 2,2-dichloro-2-phenylacetateEthyl 2,4-dichlorophenylacetateEthyl 3,4-dichlorophenylacetateEthyl 2,6-dichlorophenylacetate
CAS Number 5317-66-8 nih.gov41022-54-2 nih.gov6725-45-7 chemicalbook.com90793-64-9 lookchem.com
Molecular Formula C₁₀H₁₀Cl₂O₂ nih.govC₁₀H₁₀Cl₂O₂ nih.govC₁₀H₁₀Cl₂O₂ chemicalbook.comC₁₀H₁₀Cl₂O₂ lookchem.com
Molecular Weight 233.09 g/mol nih.gov233.09 g/mol nih.gov233.09 g/mol chemicalbook.com233.094 g/mol lookchem.com
Appearance Clear, colorless to yellowish liquid chloritech.com---
Melting Point --24-26 °C chemicalbook.comthermofisher.com-
Boiling Point ---289.0±25.0 °C (Predicted) lookchem.com
Density 1.278±0.06 g/cm³ (Predicted) tradeindia.com--1.276±0.06 g/cm³ (Predicted) lookchem.com
Water Solubility Insoluble chemicalbook.com-Insoluble chemicalbook.com-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O2 B1596192 Ethyl dichlorophenylacetate CAS No. 5317-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dichloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10Cl2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQDHXMQDHWHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074605
Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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CAS No.

5317-66-8
Record name Ethyl α,α-dichlorobenzeneacetate
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Record name Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester
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Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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Record name Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester
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Record name Ethyl dichlorophenylacetate
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl Dichlorophenylacetate and its Isomers

The synthesis of this compound has traditionally been approached through several key chemical reactions. These methods, while established, are continually being refined to improve yield, purity, and environmental footprint.

Esterification Reactions of Dichlorophenylacetic Acids

The most direct route to this compound is the esterification of dichlorophenylacetic acid with ethanol. This acid-catalyzed reaction, a classic example of Fischer-Speier esterification, is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed. operachem.com Common acid catalysts for this transformation include sulfuric acid and hydrochloric acid. cerritos.edu

Another established method involves the reaction of 2,2-dichlorophenylacetonitrile with water and ethanol in the presence of a hydrogen halide, such as hydrogen chloride. This process has been shown to produce ethyl 2,2-dichloro-2-phenylacetate with yields of up to 75%. google.com The reaction temperature is typically maintained between 15 and 50°C. google.com It is noteworthy that in the absence of water, the primary product is 2,2-dichlorophenylacetamide, highlighting the critical role of water in facilitating the ester formation. google.com

Starting MaterialReagentsCatalystTemperature (°C)Yield (%)Isomer
2,2-DichlorophenylacetonitrileEthanol, WaterHydrogen Chloride20-25752,2-dichloro
2,2-DichlorophenylacetonitrileEthanol, WaterHydrogen Chloride40682,2-dichloro
2,2-DichlorophenylacetonitrileEthanol (8.8g water)Hydrogen Chloride20-25722,2-dichloro
2,2-DichlorophenylacetonitrileEthanol (11.5g water)Hydrogen Chloride20-25732,2-dichloro
Phenoxyacetic AcidChlorine, EthanolThiodiphenylamine, Dimethylamino pyridine, Sulfuric Acid10-100 (chlorination)>952,4-dichloro

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, and these have been applied to the synthesis of aryl acetate (B1210297) derivatives. While specific examples for this compound are not extensively detailed in readily available literature, analogous reactions provide a strong basis for potential synthetic strategies.

Palladium-catalyzed reactions are widely used for the synthesis of esters. For instance, the palladium-catalyzed carbonylation of aryl chlorides at atmospheric pressure of carbon monoxide provides a route to various esters. organic-chemistry.org This methodology could potentially be applied to the synthesis of this compound from a dichlorinated chlorobenzene precursor. Another relevant palladium-catalyzed reaction is the α-arylation of esters, which allows for the formation of a bond between an aryl group and the α-carbon of an ester. nih.gov

Rhodium-catalyzed reactions , particularly those involving carbene insertions into C-H bonds, represent another avenue for the synthesis of substituted arylacetates. wikipedia.orgorganic-chemistry.org Dirhodium tetraacetate is a commonly used catalyst for such transformations, often utilizing a diazoacetate as the carbene precursor. wikipedia.org The development of chiral dirhodium catalysts has also enabled enantioselective C-H insertion reactions. organic-chemistry.org

Copper-catalyzed reactions are also relevant, particularly in the context of multicomponent reactions. For example, copper sulfate (B86663) has been used to catalyze the reaction of 2-methylindole, aromatic aldehydes, and dienophiles to form complex carbazole structures, demonstrating its utility in facilitating complex bond formations. mdpi.com

High-Pressure and High-Temperature Reaction Considerations

High-pressure and high-temperature conditions can significantly influence the rate and outcome of chemical reactions, including esterifications. For the synthesis of ethyl 2,6-dichlorophenylacetate, a process involving high-temperature and high-pressure carbon monoxide has been reported. chemicalbook.com While effective, this method raises safety concerns and requires specialized equipment, making it less desirable for large-scale, cost-effective production. chemicalbook.com

The application of high pressure can be particularly useful for reactions involving sterically hindered substrates, where traditional methods may be slow or inefficient. By increasing the pressure, the frequency of molecular collisions is enhanced, which can lead to an increased reaction rate. High temperatures are also commonly employed in esterification reactions to overcome activation energy barriers and to facilitate the removal of water by-product through distillation.

Novel Synthetic Approaches and Process Innovations

The quest for more sustainable, efficient, and selective methods for synthesizing this compound has led to the exploration of several innovative approaches.

Development of Efficient and Selective Reaction Protocols

Recent advancements in synthetic methodology have focused on improving the efficiency and selectivity of esterification and related reactions.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. sciepub.comed.govdigitellinc.comresearchgate.net The application of microwave technology to Fischer esterification has been shown to be an effective way to quickly synthesize a variety of esters. sciepub.comed.govdigitellinc.comresearchgate.net

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The continuous flow synthesis of hazardous reagents like ethyl diazoacetate has been successfully demonstrated, highlighting the potential of this technology for handling reactive intermediates in a safer manner. researchgate.netnih.gov Flow chemistry has also been applied to the synthesis of various pharmaceutical products, showcasing its versatility and efficiency. jst.org.in

Exploration of Alternative Reagents and Catalytic Systems

The development of new reagents and catalysts is a cornerstone of modern synthetic chemistry, aiming for milder reaction conditions, higher selectivity, and improved sustainability.

Organocatalysis provides a metal-free alternative to traditional acid and metal catalysis. Various organic molecules can act as catalysts for esterification and other transformations. rsc.org For example, isothiourea derivatives have been shown to catalyze the Michael addition–lactonisation of carboxylic acids. rsc.org The development of new organocatalysts for the direct esterification of carboxylic acids and alcohols is an active area of research. rsc.org

Biocatalysis , utilizing enzymes such as lipases, offers a highly selective and environmentally benign approach to ester synthesis. mdpi.comnih.govscispace.com Lipases can catalyze esterification and transesterification reactions, often with high enantioselectivity. nih.gov The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling. scispace.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound, primarily from 2,2-dichlorophenylacetonitrile, can be optimized by carefully controlling reaction parameters such as reactant ratios and temperature. A common method involves the reaction of 2,2-dichlorophenylacetonitrile with ethanol and water in the presence of a hydrogen halide gas, like hydrogen chloride. The process typically involves saturating a cooled mixture of the nitrile and alcohol with the gas, followed by a reaction period at a controlled temperature.

Research and patent literature demonstrate that adjustments to the relative amounts of alcohol and water can influence the reaction yield. For instance, varying the quantities of ethanol and water in the reaction with a fixed amount of 2,2-dichlorophenylacetonitrile has been shown to produce yields in the range of 72% to 75%. The goal of such optimization is to maximize the formation of the desired ester while minimizing the hydrolysis of the nitrile to the corresponding carboxylic acid, which can occur in the presence of water.

The following table illustrates the impact of varying reactant amounts on the theoretical yield of ethyl 2,2-dichlorophenylacetate.

Table 1: Effect of Reactant Stoichiometry on the Yield of Ethyl 2,2-dichlorophenylacetate

2,2-dichlorophenylacetonitrile (g) Ethanol (g) Water (g) Theoretical Yield (%)
30 51 11.5 73
Not specified 47 Not specified 75

General principles for optimizing esterification reactions, such as those for ethyl acetate, often involve adjusting temperature, catalyst dosage, and the molar ratio of reactants to enhance both productivity and purity. For instance, in related esterification processes, an optimal temperature range and a controlled rate of reactant addition are crucial for achieving high conversion rates. Post-reaction workup, including washing steps with solutions like saturated calcium chloride, is also a key factor in improving the final product's purity by removing unreacted alcohol.

Derivatization Strategies and Analogous Compound Synthesis

The dichlorophenylacetate structure serves as a versatile scaffold for creating a variety of derivatives and analogues with tailored properties.

Synthesis of Halogenated Analogues with Varied Substitution Patterns

The synthesis of halogenated analogues of this compound allows for the exploration of structure-activity relationships. General synthetic routes for creating chiral halogenated acetic acids, which can be esterified to the corresponding ethyl esters, often start from readily available precursors like diethyl malonate. This precursor allows for the systematic introduction of different halogens (e.g., fluorine, bromine) at the α-carbon through a series of reaction steps, providing a versatile pathway to a wide range of halogenated compounds. These strategies can be adapted to produce dichlorophenylacetate analogues with different halogen atoms or varied substitution patterns on the phenyl ring.

Introduction of Diverse Functionalities into the Dichlorophenylacetate Scaffold

Introducing diverse functional groups onto the dichlorophenylacetate core can significantly alter its chemical and physical properties. This functionalization can be achieved through various derivatization techniques. For instance, the ester group can be hydrolyzed to a carboxylic acid, which then serves as a handle for further modifications. Amide coupling reactions, often facilitated by activating agents like 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC), allow for the introduction of a wide array of amine-containing moieties.

Another common strategy is derivatization for analytical purposes, such as enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like ethyl chloroformate (ECF) are used to convert non-volatile functional groups into their more volatile ethyl ester or ethoxycarbonyl derivatives. These methods highlight the potential to modify the dichlorophenylacetate scaffold to introduce new functionalities for various applications.

Multi-component Reaction Pathways Incorporating this compound Moieties

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single, often complex, product. These reactions are valued for their atom economy, time efficiency, and ability to generate molecular diversity. The this compound moiety, or derivatives thereof, can be incorporated into MCRs to build more complex molecular architectures.

For example, in reactions like the Hantzsch dihydropyridine synthesis, an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source react to form dihydropyridines. By analogy, a suitably functionalized dichlorophenylacetate derivative could potentially participate as one of the key components in such MCRs, leading to the synthesis of novel heterocyclic compounds containing the dichlorophenylacetate scaffold. The versatility of MCRs allows for the creation of large chemical libraries from simple building blocks in a time- and resource-efficient manner.

Mechanistic Investigations of Synthetic Processes

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new chemical transformations.

Elucidation of Reaction Mechanisms via Experimental and Computational Techniques

The mechanisms of reactions involving the synthesis and transformation of compounds like this compound can be investigated through a combination of experimental and computational methods. Experimental techniques may include kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of reaction intermediates.

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. For example, in the synthesis of chloroacetic acid, a related compound, mechanistic studies have focused on identifying the rate-controlling step, such as the enolization of an acetyl chloride intermediate. Similarly, computational studies can provide insights into the role of catalysts, solvent effects, and non-covalent interactions in directing the course of a reaction. This interplay between experimental and computational approaches provides a detailed understanding of the underlying chemical processes.

Identification and Characterization of Reaction Intermediates

The conversion of a nitrile to an ester in the presence of an alcohol and acid, known as the Pinner reaction, proceeds through distinct intermediates. nrochemistry.comsynarchive.comjk-sci.com While specific spectroscopic data for the intermediates in the synthesis of this compound are not detailed in the readily available literature, the mechanism can be inferred from the well-established Pinner reaction pathway.

The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (e.g., HCl), which significantly increases the electrophilicity of the nitrile carbon. nih.govchemistrysteps.com This activation facilitates the nucleophilic attack by the alcohol (ethanol) on the nitrile carbon.

Key Intermediates in the Pinner Reaction Pathway:

Nitrilium Ion: The initial protonation of the nitrile nitrogen forms a highly reactive nitrilium ion. This species is a potent electrophile.

Imidate Salt (Pinner Salt): The nitrilium ion is attacked by the alcohol, leading to the formation of an imidate salt, also known as a Pinner salt. nrochemistry.comorganic-chemistry.org These salts can be stable under anhydrous conditions and are key intermediates in this reaction sequence. jk-sci.com

Imidic Acid/Amide Tautomers: In the presence of water, the Pinner salt undergoes hydrolysis. Water attacks the imine carbon, and through a series of proton transfers, an imidic acid is formed, which then tautomerizes to the more stable amide. chemistrysteps.com

Tetrahedral Intermediate: The subsequent acid-catalyzed hydrolysis of the amide intermediate to the carboxylic acid (which is then esterified) or directly to the ester involves the formation of a tetrahedral intermediate after the nucleophilic attack of water on the protonated amide carbonyl group. chemistrysteps.comyoutube.com

Stereochemical Aspects in Asymmetric Synthesis of Related Compounds

While specific studies on the asymmetric synthesis of this compound are not prominent in the literature, the stereochemical principles can be discussed by examining the synthesis of structurally related chiral compounds, such as α,α-dichloro-β-hydroxy esters and chiral α-hydroxy-α-phenylacetic acid derivatives. researchgate.net The presence of a prochiral center in precursors allows for the application of asymmetric synthesis methodologies to achieve enantiomerically enriched products.

Asymmetric Reduction of α-Keto Esters:

A common strategy for establishing a chiral center is the asymmetric reduction of a prochiral ketone. For instance, the enantioselective reduction of α-keto esters to the corresponding chiral α-hydroxy esters is a well-established transformation. This can be achieved using biocatalytic methods or chiral chemical reagents.

Biocatalytic Reduction: Enzymes, such as dehydrogenases/reductases from various microorganisms, have been successfully employed for the asymmetric reduction of α-keto esters and related compounds. These enzymatic reactions often provide high enantioselectivity, yielding optically pure (S)- or (R)-α-hydroxy esters.

Stereoselective Aldol-type Reactions:

The synthesis of related chiral structures such as α,α-dichloro-β-hydroxy esters can be approached through stereoselective aldol-type reactions. While not a direct synthesis of this compound, these methods highlight how stereocenters can be controlled in molecules containing the α,α-dichloro ester moiety. For example, the regioselective conversion of propargylic alcohols can lead to the formation of α,α-dichloro-β-hydroxyketones, which are valuable chiral building blocks.

The following table summarizes enantiomeric excess (ee) achieved in the asymmetric synthesis of some related chiral α-hydroxy acids and their derivatives, illustrating the high degree of stereochemical control possible in these systems.

Table 2: Enantiomeric Excess in Asymmetric Synthesis of Related Chiral Compounds

Precursor Method Product Type Enantiomeric Excess (ee) (%)
α-Ketoester Biocatalytic Reduction Chiral α-Hydroxy Ester >99
β-Dicarbonyl Compound Organocatalytic α-hydroxylation α-Hydroxy Ester 94-98
(S)-Mandelic acid derivative Diastereoselective Alkylation Chiral α-Alkyl-α-hydroxyphenylacetic acid >99

These examples demonstrate that had a suitable prochiral precursor to this compound been available, established methods of asymmetric synthesis could likely be applied to generate enantiomerically enriched versions of this compound or its derivatives.

Applications in Advanced Chemical Synthesis

Utility as Key Intermediates in Organic Synthesis

The strategic placement of chlorine atoms on the phenyl ring and the ester functionality of ethyl dichlorophenylacetate make it a key intermediate in a variety of organic reactions. These reactions often lead to the formation of more complex and functionally diverse molecules with applications in several fields of chemistry.

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. One notable application is in the synthesis of pyrazole (B372694) derivatives. Research has demonstrated an efficient and highly regioselective method for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. nih.gov This reaction involves the cyclocondensation of a diketone with a hydrazine, where the dichlorophenyl group is introduced from a precursor that can be conceptually derived from this compound. The use of ultrasound irradiation in this synthesis has been shown to significantly reduce reaction times to as little as 10-12 minutes. nih.gov The resulting pyrazole-3-carboxylates are important scaffolds in medicinal chemistry. nih.gov

The reactivity of the acetate (B1210297) portion of this compound allows for its participation in cyclization reactions to form various heterocyclic rings. For instance, similar chloro-substituted esters are known to be precursors for thiazole (B1198619) derivatives, which are another class of important heterocyclic compounds. nih.govcalpaclab.com

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. patsnap.com this compound fits this description due to its combination of a functionalized aromatic ring and an ester group. The dichlorophenyl moiety can provide a rigid scaffold, while the ester allows for further chemical transformations such as hydrolysis, amidation, or reduction.

This compound and its derivatives are utilized in the construction of intricate molecular frameworks. The presence of the two chlorine atoms offers sites for cross-coupling reactions or can influence the electronic properties and reactivity of the phenyl ring. These characteristics are advantageous in the multi-step synthesis of complex natural products and other target molecules where precise control over the molecular architecture is crucial.

The structural motifs present in this compound are found in numerous compounds with pharmaceutical and agrochemical importance. The dichlorophenyl group is a common feature in many active pharmaceutical ingredients (APIs) and pesticides. For instance, pyrazole derivatives synthesized from dichlorophenyl precursors have a broad spectrum of biological activities, including anti-inflammatory, antifungal, and herbicidal properties. nih.gov

While direct large-scale use of this compound as a solvent in pharmaceutical production is not as common as that of ethyl acetate, its role as an intermediate is significant. patsnap.combahteraadijaya.comfengchengroup.com The related compound, 2,4-dichlorophenoxyacetic acid, is a widely known herbicide, highlighting the relevance of the dichlorophenoxyacetic scaffold in the agrochemical industry. google.comnist.govresearchgate.net this compound can be considered a precursor or an analogue in the synthesis of such agrochemicals.

Table 1: Examples of Heterocyclic Systems and their Potential Synthesis from this compound Precursors

Heterocyclic SystemPotential Synthetic Route Involving Dichlorophenylacetate MoietyKey Reaction Type
PyrazolesCyclocondensation of a β-dicarbonyl compound (derived from the acetate) with a dichlorophenylhydrazine. nih.govCyclization
ThiazolesHantzsch thiazole synthesis involving a thioamide and an α-haloketone derived from the acetate.Cyclocondensation
BenzodiazepinesAs a building block to introduce the dichlorophenylacetic acid moiety into the benzodiazepine (B76468) scaffold. wum.edu.plgoogleapis.comjocpr.comresearchgate.netresearchgate.netAcylation/Condensation

Role in Solvent Systems for Organic Reactions

While ethyl acetate is a widely used solvent in organic chemistry, the properties of this compound as a solvent are less characterized in the literature. bepls.comchloritech.comstackexchange.comepchems.comsanjaychemindia.com However, based on its molecular structure, some inferences about its potential solvent properties can be made. The presence of the ester group provides polarity, while the dichlorophenyl ring introduces a significant non-polar character. This combination suggests that it could act as a solvent for a range of organic compounds with varying polarities.

Its higher boiling point compared to ethyl acetate, due to its greater molecular weight, could be advantageous in reactions requiring elevated temperatures. The chlorine atoms may also influence its solvent properties, potentially enhancing its ability to dissolve certain substrates through dipole-dipole interactions. However, its application as a primary solvent is likely limited due to its higher cost and more complex synthesis compared to simpler esters like ethyl acetate.

Emerging Applications in Sustainable Chemistry and Chemical Engineering

The principles of green chemistry encourage the use of environmentally benign solvents and synthetic routes. biobasedpress.eupatsnap.comepa.goviolcp.com While ethyl acetate is often considered a "greener" solvent due to its relatively low toxicity and biodegradability, the environmental profile of this compound is less established. researchgate.net

Emerging applications in sustainable chemistry could involve the use of this compound in catalytic processes where the solvent plays an active role in the reaction mechanism or in biphasic systems to facilitate catalyst recycling. Furthermore, the development of more sustainable and efficient methods for the synthesis of this compound itself is an area of interest in green chemical engineering. This could involve the use of renewable starting materials and energy-efficient catalytic processes to reduce the environmental footprint of its production.

Biological Activity and Structure Activity Relationships Sar

Antimicrobial Properties and Related Studies

The antimicrobial potential of compounds containing the dichlorophenylacetate structure has been explored against various pathogens. These studies often involve the synthesis of new derivatives and their subsequent evaluation to understand how structural modifications influence their antibacterial and antifungal activities.

Derivatives of dichlorophenylacetate have been synthesized and evaluated for their antibacterial properties. For instance, novel 3-(2,4-dichlorophenyl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives have demonstrated notable antimicrobial activity. In one study, a specific derivative, compound X7, exhibited high inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), a significant plant pathogen, with a half-maximal effective concentration (EC50) value of 27.47 μg mL-1. This activity surpassed that of conventional control agents like thiazole (B1198619) zinc and thiodiazole copper nih.gov. The mechanism of action for compound X7 was found to involve inducing significant changes in the physiological and biochemical properties of Xoo, ultimately affecting the reproduction and growth of the bacteria nih.gov.

The influence of the dichloroacetyl group, a key feature of dichlorophenylacetate, on antibacterial activity has also been investigated in the context of other molecules. Studies on chloramphenicol derivatives have shown that the dichloroacetyl group is a crucial functional group responsible for its antibacterial activity nih.gov. When this group was incorporated into various amines to create dichloroacetamido-derivatives, their antimicrobial effects were evaluated. While some analogues showed limited activity, the study highlighted the importance of the dichloroacetyl moiety for amoebicidal activity in certain compounds nih.gov.

Below is a table summarizing the antibacterial activity of a representative dichlorophenylacetate derivative:

CompoundTarget OrganismEC50 Value (μg mL-1)Reference
X7 (a triazolothiadiazole derivative)Xanthomonas oryzae pv. oryzae (Xoo)27.47 nih.gov
Thiazole Zinc (Control)Xanthomonas oryzae pv. oryzae (Xoo)41.55 nih.gov
Thiodiazole Copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)53.39 nih.gov

The antifungal potential of dichlorophenylacetate derivatives has also been a focus of research. The same series of novel 3-(2,4-dichlorophenyl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives that showed antibacterial activity were also tested for their antifungal properties. The results indicated that most of the target compounds exhibited some level of antifungal activity in vitro nih.gov.

Furthermore, studies on diphenylamine derivatives, which can be conceptually related to dichlorophenylacetate through the presence of an aromatic ring and an acetyl group, have shown that the introduction of chloro groups can enhance antifungal activity. In a study of 2-hydrazinyl–N-N, diphenyl acetamide derivatives, compounds with chloro groups exhibited more significant antifungal activity compared to others nih.gov. This suggests that the dichloro-substitution on the phenyl ring of ethyl dichlorophenylacetate could be a key contributor to potential antifungal effects.

Antiproliferative and Cytotoxic Potential of Analogues

The potential of dichlorophenylacetate analogues to inhibit cell proliferation and induce cytotoxicity in cancer cells has been an active area of research. Dichloroacetate (DCA) itself, a related compound, has been shown to have antiproliferative effects.

Studies have demonstrated that DCA can inhibit the viability of colorectal cancer cells and act synergistically with other chemotherapeutic agents like 5-fluorouracil nih.gov. The cytotoxic effects of DCA are often linked to its ability to inhibit pyruvate dehydrogenase kinase, leading to a shift in cancer cell metabolism from glycolysis to oxidative phosphorylation and subsequent apoptosis.

Furthermore, the cytotoxic effects of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorophenyl structure, have been investigated in human hepatoma (HepG2) cells. The study found that 2,4-D induced apoptosis and disrupted the mitochondrial membrane potential, suggesting a mechanism for its cytotoxic effects nih.gov.

The antiproliferative activity of more complex molecules incorporating a dichlorophenyl group has also been explored. For instance, novel bis–pyrazoline derivatives with dichlorophenyl substituents have shown promising antiproliferative activity against various cancer cell lines, with some compounds exhibiting dual inhibition of EGFR and BRAFV600E kinases mdpi.com. The structure-activity relationship of these compounds indicated that the nature and position of substituents on the phenyl ring significantly influence their antiproliferative potency mdpi.com.

The table below presents the cytotoxic activity of dichloroacetate in combination with salinomycin on colorectal cancer cell lines.

Cell LineTreatmentCell Viability (%)
HCT116Dichloroacetate (DCA) + Salinomycin23.7 ± 4.9
DLD-1Dichloroacetate (DCA) + Salinomycin38.7 ± 1.3

This data indicates a synergistic cytotoxic effect when DCA is used in combination therapy nih.gov.

Insecticidal and Herbicidal Activities of Related Compounds

The biological activity of this compound is understood within the broader context of structurally similar compounds, including a range of insecticides and herbicides. The core structure, a substituted phenylacetic acid ester, is a motif found in several classes of pesticides. The nature and position of substituents on the phenyl ring, as well as the chemical characteristics of the ester and acetate (B1210297) moieties, are critical determinants of their biological effects.

Notably, the insecticidal compound dichlorodiphenyltrichloroethane (DDT) and its analogs share the presence of chlorophenyl groups, which are crucial for their neurotoxic action. nih.gov DDT functions as a sodium channel agonist in insects. nih.gov While not a phenylacetate, the high efficacy of DDT underscores the significance of the dichlorophenyl moiety in insecticidal activity. acs.org Another related class of compounds, dichlorodiphenyldichloroethane (DDD), which is a metabolite of DDT, also exhibits insecticidal properties. nih.gov

In the realm of herbicides, the most pertinent related compounds are the phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). beilstein-journals.orgnih.gov 2,4-D is a selective herbicide used to control broadleaf weeds. beilstein-journals.orgnih.gov It functions as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plants. beilstein-journals.org The herbicidal activity of 2,4-D and its various ester formulations highlights the phytotoxic potential of the dichlorophenyl group when linked to an acetic acid derivative. cdc.govinchem.org Research on other aryloxyacetic acid derivatives has identified them as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. beilstein-journals.orgresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Investigations

The biological efficacy of compounds related to this compound is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate how specific chemical features influence their insecticidal and herbicidal activities. These investigations are crucial for the rational design of more potent and selective pesticides.

Impact of Dichlorophenyl Substitution Patterns on Biological Efficacy

The arrangement of chlorine atoms on the phenyl ring is a critical factor influencing the biological activity of this class of compounds. In the context of insecticides, the substitution pattern on the phenyl ring of phenylpyrazole insecticides, for instance, has a substantial impact on their efficacy. Studies have shown that specific substitutions at the ortho and para positions of the benzene (B151609) ring can lead to excellent activity against certain pests.

For herbicidal compounds, the position of chlorine atoms on the phenoxyacetic acid ring also plays a pivotal role. The well-known herbicide 2,4-D, with chlorine atoms at the 2 and 4 positions, is highly effective as a synthetic auxin. beilstein-journals.org The specific arrangement of these substituents is crucial for its selective activity against broadleaf weeds.

The following table summarizes the observed impact of dichlorophenyl substitution on the activity of related compound classes.

Compound ClassSubstitution PatternObserved Impact on Efficacy
Phenylpyrazole InsecticidesOrtho- and para-substitution on the phenyl ringCan lead to excellent insecticidal activity.
Phenoxyacetic Acid Herbicides (e.g., 2,4-D)Chlorine atoms at the 2 and 4 positionsCrucial for high and selective herbicidal activity.

Influence of Ester Moiety and Other Structural Modifications on Bioactivity

The ester group in compounds like this compound can significantly influence their biological activity, primarily by affecting their physicochemical properties such as lipophilicity, which in turn governs their absorption, translocation, and metabolism within the target organism.

In a study on the insecticidal and miticidal activity of sugar esters, it was found that systematic alterations in the sugar or fatty acid components of the ester influenced their biological properties. researchgate.netnih.gov However, a predictable relationship between the number of carbon chains in the fatty acid and insecticidal activity was not observed, indicating that the interaction is complex. researchgate.netnih.gov For herbicidal phenoxyacetic acids, the ester form can influence volatility and penetration into the plant. inchem.org For example, different esters of 2,4-D exhibit varying degrees of volatility, which can affect their application and potential for off-target drift. inchem.org

The following table illustrates the influence of the ester moiety on the properties of related pesticidal compounds.

Compound ClassEster Moiety ModificationInfluence on Bioactivity/Properties
Sugar Esters (Insecticides)Variation in sugar and fatty acid componentsSignificant but complex influence on insecticidal properties. researchgate.netnih.gov
2,4-D HerbicidesDifferent alcohol esters (e.g., butyl, isooctyl)Affects volatility and potential for off-target drift. inchem.org

Computational Approaches in SAR Elucidation and Molecular Docking

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding the interactions of pesticides with their biological targets at a molecular level. These approaches can predict the binding affinity of a compound to a specific protein and help elucidate the structural features that are essential for its biological activity.

Molecular docking studies have been employed to investigate the binding of various pesticides to their target enzymes. For instance, docking studies have been used to predict the binding of neonicotinoid insecticides to cytochrome P450s, which are involved in insecticide resistance. nih.govresearchgate.net Similarly, the binding of herbicides to their target enzymes, such as acetyl-CoA carboxylase (ACCase) and protoporphyrinogen IX oxidase (PPO), has been analyzed using molecular docking to understand the mechanism of action and guide the design of new inhibitors. doi.orgfrontiersin.orgrsc.orgnih.gov

In the case of DDT, computational docking has been used to predict its binding sites within insect sodium channels, providing a structural basis for understanding its mode of action and mechanisms of resistance. nih.gov Such studies can reveal key interactions between the pesticide molecule and amino acid residues in the target protein, offering insights into the SAR.

The table below provides examples of how computational approaches are used in the study of related pesticides.

Computational MethodPesticide/TargetApplication in SAR
Molecular DockingNeonicotinoids / Cytochrome P450sPredicting binding affinity and understanding resistance mechanisms. nih.govresearchgate.net
Molecular DockingHerbicides / ACCase, PPOUnderstanding inhibitor-enzyme interactions and guiding new inhibitor design. doi.orgfrontiersin.orgrsc.orgnih.gov
Molecular DockingDDT / Insect Sodium ChannelsPredicting binding sites and understanding the mode of action. nih.gov

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Ethyl dichlorophenylacetate, enabling its separation from impurities and its quantification. The choice of technique depends on the specific analytical goal, from rapid reaction monitoring to high-resolution purification.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography (GC) is a powerful tool for assessing the purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID), GC provides a robust method for quantification. The technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. For this compound, a typical method would involve a non-polar or moderately polar capillary column, such as one coated with SE-54. The oven temperature is programmed to increase gradually, ensuring the separation of the target compound from any starting materials, byproducts, or residual solvents. The purity of this compound can be determined by the area normalization method, where the peak area of the compound is compared to the total area of all peaks in the chromatogram. It is common to find commercial grades of this compound with a purity of ≥99.0% as determined by GC. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of this compound, particularly when dealing with less volatile impurities or when preparing high-purity reference standards. lgcstandards.com HPLC separates compounds based on their interaction with a solid stationary phase (typically packed in a column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method is often employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sigmaaldrich.commerckmillipore.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. By comparing the peak area of the sample to that of a known concentration standard, precise quantification can be achieved. HPLC is also used to certify the purity of reference materials, with purities often exceeding 95%. lgcstandards.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce this compound. wvu.edu It can also be used for preliminary screening of fractions during purification. researchgate.net In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. wvu.edu The plate is then placed in a developing chamber with a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). wvu.eduquora.com The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. wvu.edu The separated spots can be visualized under UV light or by using a chemical stain. rsc.org By comparing the spot of the reaction mixture to spots of the starting materials and the desired product, a chemist can quickly assess whether the reaction is complete. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. mit.edu

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. nih.gov

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of hydrogen atoms in the molecule and their neighboring protons. hmdb.cahmdb.ca The spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring, the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), and a singlet for the lone proton on the alpha-carbon if present (in the case of ethyl 2-(dichlorophenyl)acetate). The chemical shifts (δ) of these protons are influenced by their electronic environment.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments within the molecule. chemicalbook.comdocbrown.info Each unique carbon atom gives a distinct signal in the spectrum. For this compound, one would expect to see signals for the carbonyl carbon of the ester, the carbons of the dichlorophenyl ring, the carbons of the ethyl group, and the alpha-carbon. docbrown.info The chemical shifts of these carbons are indicative of their bonding and electronic environment. docbrown.info Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Interactive Data Table: Predicted NMR Data for Ethyl 2,2-dichloro-2-phenylacetate Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Atom Type ¹H NMR Predicted Shift (ppm) ¹³C NMR Predicted Shift (ppm)
Phenyl Protons 7.3 - 7.6 (multiplet) 128 - 135
Methylene (-OCH₂-) ~4.3 (quartet) ~63
Methyl (-CH₃) ~1.3 (triplet) ~14
Quaternary (-C(Cl)₂-) - ~85

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also offer clues about its structure through fragmentation patterns. nist.govchemicalbook.com For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. nih.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that can provide a very accurate mass measurement of the molecular ion, often to within a few parts per million. nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of the compound. nih.gov The exact mass of this compound is calculated to be 232.0057849 Da. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Information Provided Expected Value for C₁₀H₁₀Cl₂O₂
Mass Spectrometry (MS) Molecular Weight ~233.09 g/mol nih.gov
Mass Spectrometry (MS) Isotopic Pattern Characteristic M, M+2, M+4 peaks

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The primary functional groups are the ester, the dichlorinated phenyl ring, and the ethyl group.

The analysis of the spectrum allows for the confirmation of the molecular structure. The most prominent absorption is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp peak. The C-O stretches of the ester are also characteristic. The presence of the dichlorophenyl group is confirmed by C-Cl stretching vibrations in the fingerprint region and aromatic C=C and C-H stretching bands.

Key absorption bands for the functional groups in this compound are summarized below.

Functional GroupBondVibration TypeCharacteristic Wavenumber (cm⁻¹)
EsterC=OStretching~1750 - 1735 docbrown.info
EsterC-OStretching~1250 - 1230 docbrown.info
Alkyl (Ethyl)C-HStretching~2975 - 2845 docbrown.infodocbrown.info
AromaticC=CStretching~1600 - 1450
HaloalkaneC-ClStretching~800 - 580 docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparing it to a reference spectrum. docbrown.info The absence of a broad O-H band between 2500 and 3300 cm⁻¹ helps to distinguish the ester from its corresponding carboxylic acid. docbrown.info

Development and Validation of Analytical Reference Standards

The reliability of any quantitative or qualitative analysis of this compound depends on the availability of high-purity analytical reference standards. Organizations such as LGC Standards provide certified reference materials for various isomers of this compound, including Ethyl 2-(2,6-Dichlorophenyl)acetate. lgcstandards.comhpst.cz

The development and validation of these standards is a meticulous process ensuring their identity, purity, and stability. The validation protocol for an analytical method using these standards typically encompasses the following parameters:

Purity Assessment: The purity of the reference material is established using a combination of chromatographic (e.g., GC, HPLC) and spectroscopic (e.g., IR, NMR, MS) techniques. hpst.cz

Identity Confirmation: The structural identity is unequivocally confirmed using methods like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Method Validation: Analytical procedures that use these standards are validated to ensure they are fit for purpose. Key validation parameters include:

Repeatability: Expressed as the relative standard deviation (RSD), it measures the precision of the method under the same operating conditions over a short interval. For residue analysis, RSD values are often expected to be below 20%. eurl-pesticides.eu

Recovery: This assesses the accuracy of the method by measuring the amount of analyte detected after being added (spiked) into a blank matrix. Acceptable recoveries for many methods are in the range of 80-110%. nih.govcdc.gov

Limits of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For pesticide residue analysis, LOQs are frequently set at levels such as 0.01 mg/kg. nih.govresearchgate.net

The validation process is guided by international standards and guidelines, such as those from SANTE, to ensure data quality and comparability across different laboratories. nih.gov

Optimized Sample Preparation and Detection Protocols

Effective sample preparation is critical for isolating this compound from complex matrices and minimizing interference during analysis. This is often followed by sensitive detection methods, primarily based on chromatography.

Sample Preparation:

Extraction with ethyl acetate is a widely used and effective method for recovering pesticide residues, including compounds structurally similar to this compound, from various food and environmental matrices. eurl-pesticides.eunih.gov A common workflow involves:

Homogenization: The sample (e.g., fruit, vegetable, soil) is first homogenized to ensure uniformity.

Extraction: The homogenized sample is mixed with ethyl acetate. The addition of salts like sodium hydrogen carbonate (NaHCO₃) and anhydrous sodium sulfate (B86663) (Na₂SO₄) is common to adjust pH and remove water, thereby improving extraction efficiency. eurl-pesticides.eu

Centrifugation and Filtration: The mixture is centrifuged to separate the solid matrix from the ethyl acetate extract, which is then filtered. eurl-pesticides.eu

Clean-up (Optional): For matrices with high levels of interfering compounds, a clean-up step using dispersive solid-phase extraction (d-SPE) may be employed. nih.govresearchgate.net

For aqueous samples, solid-phase extraction (SPE) using C18 cartridges is an effective technique for pre-concentration and clean-up, achieving high recovery rates. cdc.gov

Detection Protocols:

Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (MS/MS), are the preferred techniques for the sensitive and selective detection of this compound. eurl-pesticides.eunih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Ethyl acetate is a highly suitable solvent for GC analysis. nih.gov The extract can often be directly injected. Typical GC-MS/MS systems use electron ionization (70 eV) as the ionization source. eurl-pesticides.eu This method provides excellent separation and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The same ethyl acetate extract can be analyzed by LC-MS/MS, sometimes after a solvent exchange to a more compatible mobile phase like a methanol-water mixture. nih.govresearchgate.net This technique is advantageous for analyzing a broad range of compounds. nih.gov

The performance of these detection methods is summarized in the table below, based on validated multi-residue analysis methods.

ParameterGC-MS/MSLC-MS/MS
Typical LOQ 0.01 mg/kg nih.govresearchgate.net0.01 mg/kg nih.govresearchgate.net
Recovery 93% (at 0.05 mg/kg) nih.gov92% (at 0.05 mg/kg) nih.gov
Matrix Equivalent Injected 10 mg nih.govresearchgate.net2 mg nih.govresearchgate.net

These optimized protocols enable the reliable determination of this compound at trace levels in a variety of sample types, which is essential for regulatory monitoring and research.

Environmental Considerations and Sustainable Chemistry

Environmental Fate and Degradation Studies

Understanding the behavior of ethyl dichlorophenylacetate in the environment is crucial for assessing its potential risks. Studies on its persistence, biodegradability, and movement through various environmental compartments provide insight into its lifecycle after release.

Direct and extensive research on the environmental persistence and biodegradability of this compound is not widely available in published literature. However, its environmental behavior can be inferred from studies of its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. In soil and water, ester forms of 2,4-D are expected to convert to the parent acid. researchgate.net The persistence of 2,4-D is considered moderate, with its degradation being highly dependent on environmental conditions. researchgate.netjuniperpublishers.com

Microbial degradation is the primary pathway for the breakdown of 2,4-D in the environment. researchgate.net The rate of this degradation is influenced by factors such as soil temperature, moisture, organic carbon content, and the presence of acclimated microbial populations. researchgate.netjuniperpublishers.com For instance, degradation rates tend to decrease in colder, drier soils and at greater soil depths. juniperpublishers.com The half-life of 2,4-D can vary significantly, from a few days in warm, moist, microbially active soils to several months in conditions that are less favorable for microbial activity. juniperpublishers.com Abiotic degradation processes like hydrolysis can occur, but photolysis (breakdown by sunlight) in surface waters is also a potential degradation pathway, while it is not expected to be significant in soil. researchgate.netcdc.gov

Table 1: Environmental Persistence of the Related Compound 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Environmental Compartment Half-Life Key Degradation Process Influencing Factors
Soil (Aerobic) 6-66 days researchgate.netcdc.gov Microbial Degradation Temperature, moisture, organic matter, microbial community researchgate.netjuniperpublishers.com
Water (Aerobic) ~15 days cdc.gov Microbial Degradation Temperature, nutrient levels, prior exposure researchgate.net
Water (Anaerobic) 41-333 days cdc.gov Microbial Degradation Redox potential, microbial community
Hydrolysis 39 days researchgate.netjuniperpublishers.com Chemical Hydrolysis pH, temperature

| Atmosphere (Vapor-phase) | ~19 hours cdc.gov | Photochemical Reaction | Reaction with hydroxyl radicals |

This data pertains to the related compound 2,4-D and is used to infer the potential behavior of this compound upon its hydrolysis to the parent acid.

This compound is not a widely used end-product, but rather an intermediate in chemical manufacturing. Therefore, its release into the environment would most likely occur from manufacturing facilities through wastewater effluent, air emissions, or improper disposal of waste. cdc.gov

Once released, its distribution is governed by its physicochemical properties and environmental conditions. As an ester, it is likely to have lower water solubility compared to the salt forms of its parent acid, 2,4-D. juniperpublishers.com This could affect its mobility in aquatic and soil systems. If released into water, it may undergo hydrolysis to form 2,4-D, which is water-soluble and has the potential to be mobile. juniperpublishers.com

In soil, the mobility of the resulting 2,4-D anion is influenced by soil composition. Although it has the potential for high mobility, its relatively short half-life in soil can limit its ability to leach into groundwater. cdc.gov Adsorption to soil organic matter can also reduce its movement. researchgate.net Volatilization from water surfaces is not expected to be a major fate process for the resulting 2,4-D anion. cdc.gov

Green Chemistry Principles in Production and Application

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Applying these principles to the synthesis and use of this compound can significantly mitigate its environmental footprint.

The first principle of green chemistry is the prevention of waste, which is preferable to treating or cleaning up waste after it has been created. msu.edu In the synthesis of this compound, waste can be minimized by optimizing reaction conditions to achieve high yields and selectivity. This involves careful selection of catalysts, solvents, temperature, and pressure to reduce the formation of unwanted byproducts.

Effective byproduct management is also critical. Strategies include:

Recycling: Unreacted starting materials can be recovered and recycled back into the process.

Valorization: Byproducts can be converted into commercially valuable products, turning a waste stream into a revenue source.

Process Intensification: Using techniques like continuous flow chemistry can improve efficiency and reduce waste generation compared to traditional batch processing.

Many chemical syntheses rely on solvents, which can account for a significant portion of the waste and environmental impact of a process. greenchemistry-toolkit.org Traditional solvents like dichloromethane (B109758) or benzene (B151609) are often toxic, flammable, and environmentally persistent. usc.edu Green chemistry encourages making the use of auxiliary substances like solvents unnecessary whenever possible or replacing them with innocuous alternatives. epa.govgreenchemistry-toolkit.org

Safer solvent alternatives that could be considered for processes involving this compound include:

Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (derived from corncobs) or ethyl lactate (B86563) (derived from corn), offer a more sustainable option. sigmaaldrich.com

Supercritical fluids: Supercritical carbon dioxide (CO2) can be an excellent solvent for some reactions, and it is non-toxic, non-flammable, and easily removed, leaving no residue.

Water: When feasible, water is an inexpensive, non-flammable, and environmentally benign solvent. nih.gov

Table 2: Comparison of Conventional Solvents and Greener Alternatives

Conventional Solvent Key Hazards Potential Greener Alternative(s) Benefits of Alternative(s)
Benzene Carcinogen, flammable, hazardous air pollutant usc.edu Toluene Less toxic than benzene usc.edu
Dichloromethane (DCM) Probable carcinogen, hazardous air pollutant usc.edunih.gov 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297)/Ethanol mixtures usc.edusigmaaldrich.com Derived from renewable sources, lower toxicity usc.edusigmaaldrich.com
Chloroform Probable carcinogen, toxic usc.edu Dichloromethane (as a lesser hazard), 2-MeTHF usc.edu Lower toxicity profile usc.edu

| N,N-Dimethylformamide (DMF) | Reprotoxic, irritant sigmaaldrich.com | 1-Butylpyrrolidin-2-one | Not classified as reprotoxic sigmaaldrich.com |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with a high atom economy is one that incorporates a large proportion of the reactant atoms into the final product, thereby minimizing waste. jocpr.com Addition and rearrangement reactions, for example, are inherently 100% atom-economical. rsc.orgtaylorfrancis.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economies. rsc.org

For the synthesis of this compound, such as through the Fischer esterification of dichlorophenylacetic acid with ethanol, the choice of reagents and reaction type is critical for maximizing atom economy.

Table 3: Illustrative Atom Economy Calculation for this compound Synthesis

Reaction: Dichlorophenylacetic Acid + Ethanol ⇌ this compound + Water

Reactant / ProductChemical FormulaMolecular Weight ( g/mol )
Reactant: Dichlorophenylacetic AcidC₈H₆Cl₂O₂205.04
Reactant: EthanolC₂H₆O46.07
Product: this compoundC₁₀H₁₀Cl₂O₂233.09 nih.gov
Byproduct: WaterH₂O18.02

Calculation:

Sum of Reactant Molecular Weights: 205.04 + 46.07 = 251.11 g/mol

Molecular Weight of Desired Product: 233.09 g/mol

Percent Atom Economy: (233.09 / 251.11) x 100 = 92.8%

This calculation demonstrates a relatively high atom economy. However, improving process efficiency also involves considering the reaction yield, energy consumption, and the lifecycle of all materials used in the process. epa.govnih.gov The use of catalysts instead of stoichiometric reagents is a key green chemistry principle that can significantly improve efficiency and reduce waste. epa.govmsu.edu

Broader Environmental Impact Assessments of Manufacturing Processes of this compound

Carbon Footprint and Fossil Energy Consumption Analysis

A complete analysis of the carbon footprint and fossil energy consumption for the manufacturing of this compound is not available in the public domain. Such an analysis would typically involve a detailed life cycle assessment (LCA) of the production pathway. This would quantify the total greenhouse gas (GHG) emissions, expressed in kilograms of CO2 equivalent per kilogram of the final product.

Hypothetical Carbon Footprint Breakdown for Chemical Synthesis

Process StagePotential Sources of Carbon Emissions
Raw Material Extraction & Processing Energy consumption in extraction and refining of precursors.
Chemical Synthesis Direct emissions from reactions; indirect emissions from electricity and heat generation.
Purification Energy-intensive processes like distillation.
Transportation Fuel consumption for moving raw materials and final product.
Waste Treatment Energy used for treating and disposing of byproducts and waste streams.

Without specific studies on this compound, a precise carbon footprint cannot be provided. However, the production of chlorinated organic compounds often involves energy-intensive steps and the use of chlorine, the production of which has its own significant carbon footprint. rff.org

Water Footprint Analysis of Production Pathways

Detailed information on the water footprint associated with the production of this compound is not publicly available. A water footprint analysis would quantify the total volume of freshwater used throughout the manufacturing process. This includes water used directly in the chemical reactions, for cooling, for cleaning equipment, and embedded in the production of raw materials and energy.

The analysis would typically differentiate between blue water (surface and groundwater), green water (rainwater), and grey water (water needed to assimilate pollutants). For a chemical like this compound, significant water usage could be anticipated in the cooling systems for reaction vessels and in the production of the necessary starting materials. viridischemical.com

Components of a Water Footprint in Chemical Manufacturing

Water Footprint ComponentDescription
Blue Water Volume of surface and groundwater consumed.
Green Water Volume of rainwater consumed.
Grey Water Volume of freshwater required to assimilate the load of pollutants.

Given the lack of specific data, a quantitative water footprint for this compound production cannot be established.

Potential for Atmospheric Contributions (e.g., ground-level ozone formation)

Specific data on the potential for atmospheric contributions, such as the formation of ground-level ozone, from the manufacturing of this compound are not available. However, general principles of atmospheric chemistry can provide some insight. The potential for a chemical manufacturing process to contribute to ground-level ozone formation is largely dependent on the emission of volatile organic compounds (VOCs) and nitrogen oxides (NOx) during production. dcceew.gov.au

This compound itself, if released into the atmosphere during production, could be considered a VOC. dcceew.gov.au VOCs can participate in photochemical reactions in the presence of sunlight and NOx to form ground-level ozone, a major component of smog. The extent of this contribution would depend on the volatility of the compound, the efficiency of emission control measures in the manufacturing facility, and the local atmospheric conditions.

The production of related chlorinated compounds, such as ethylene (B1197577) dichloride, is known to have the potential for fugitive emissions that can contribute to air pollution and have an impact on atmospheric ozone, albeit in the stratosphere in the case of ozone-depleting substances. researchgate.netcopernicus.org While this compound is not a well-known ozone-depleting substance, any fugitive emissions of VOCs from its production process could contribute to local and regional air quality issues, including the formation of ground-level ozone. viridischemical.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These ab initio and Density Functional Theory (DFT) methods are used to model the electronic structure, energy, and geometry of ethyl dichlorophenylacetate.

While specific DFT studies elucidating the reaction mechanisms of this compound are not extensively documented in publicly available literature, the application of this methodology to structurally similar esters and chlorinated aromatic compounds provides a clear framework for how such investigations would proceed. researchgate.netpku.edu.cnresearchgate.netmdpi.com DFT is a versatile tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, transition states, and intermediates. nih.govnih.gov

For this compound, key reactions of interest would include its synthesis (e.g., Fischer esterification) and degradation, particularly hydrolysis. A typical DFT study on the hydrolysis mechanism would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and water/hydroxide), intermediates, transition states, and products.

Transition State Searching: Locating the exact saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the reaction coordinate and is crucial for determining the reaction's feasibility.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Calculating the relative energies of all species along the reaction pathway to determine the activation energy barriers. A higher energy barrier corresponds to a slower reaction rate.

For instance, in the acid-catalyzed hydrolysis of an ester, DFT can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by water, proton transfer steps, and the final elimination of the alcohol group. nih.gov The calculations can elucidate the rate-determining step by identifying the highest energy barrier in the reaction profile. nih.gov

Table 1: Key Steps in a DFT-Based Reaction Mechanism Study (Hypothetical Hydrolysis of this compound)

StepDescriptionComputational Output
1. Optimization Determine the most stable 3D structures of reactants and products.Optimized Cartesian coordinates, minimum potential energy.
2. TS Search Locate the transition state (TS) structure for the key reaction step (e.g., nucleophilic attack).Saddle point geometry on the potential energy surface.
3. Verification Confirm the identity of the TS and minima through vibrational frequency analysis.One imaginary frequency for the TS; all real frequencies for minima.
4. Energy Calculation Compute the electronic energies of all structures to map the reaction pathway.Activation Energy (Ea), Reaction Enthalpy (ΔH).
5. Solvation Model Recalculate energies including a solvent model (e.g., PCM) to simulate reaction in an aqueous environment.Solvated energies, which can significantly alter the energy barriers.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net After optimizing the molecular geometry to its lowest energy state, a frequency calculation determines the energies of normal modes of vibration. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. This is invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as C=O stretching, C-Cl stretching, or phenyl ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus (e.g., ¹H, ¹³C) determines its NMR chemical shift. Quantum chemical methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensor for each nucleus in the optimized molecular structure. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. rsc.org

UV-Visible Spectroscopy: Electronic transitions between molecular orbitals occur upon absorption of UV or visible light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks). This can help identify the nature of the electronic transitions, such as π→π* transitions within the dichlorophenyl ring or n→π* transitions associated with the ester's carbonyl group.

Any quantum chemical calculation provides a wealth of information about the energetic and electronic properties of the molecule. irjweb.com These descriptors are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visualizes the charge distribution and is used to predict reactivity. irjweb.com Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, such as the area around the carbonyl oxygen. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors quantify reactivity. Parameters such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be calculated to compare the reactivity of this compound with other molecules. irjweb.com

Table 2: Representative Quantum Chemical Descriptors Calculable for this compound

DescriptorSymbolSignificanceTypical Calculation Method
HOMO Energy E_HOMORelates to ionization potential and electron-donating ability.DFT (e.g., B3LYP/6-31G)
LUMO Energy E_LUMORelates to electron affinity and electron-accepting ability.DFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap E_gapIndicates chemical stability and electronic excitation energy. researchgate.netE_LUMO - E_HOMO
Chemical Hardness ηMeasures resistance to change in electron distribution.(E_LUMO - E_HOMO) / 2
Electronic Chemical Potential μRelates to the "escaping tendency" of electrons from the system.(E_HOMO + E_LUMO) / 2
Dipole Moment µIndicates overall molecular polarity and influences intermolecular forces.DFT (e.g., B3LYP/6-31G*)

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics, that are used to study larger systems or longer timescales than are typically feasible with quantum mechanics. These methods are particularly valuable for exploring interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. frontiersin.orgnih.gov It is a cornerstone of structure-based drug and pesticide design.

While specific docking studies involving this compound are not prominent in the literature, its structural similarity to certain herbicides and pesticides suggests potential biological targets. researchgate.netnih.gov For example, dichlorophenoxyacetic acid derivatives have been studied as inhibitors of the COX-2 enzyme. mdpi.comdoaj.org A hypothetical docking study of this compound against a target enzyme would proceed as follows:

Preparation of Structures: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound is built and its energy is minimized.

Docking Simulation: A docking program (e.g., AutoDock) systematically samples many possible conformations and orientations of the ligand within the defined binding site of the protein.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the binding site. nih.gov

This process can predict whether a molecule is likely to bind to a specific target and can guide the design of new molecules with improved affinity and selectivity. nih.gov

Molecules are not static; they are flexible and adopt various shapes or conformations. Understanding this dynamic behavior is crucial for a complete picture of molecular function.

Conformational Analysis: This involves systematically rotating the rotatable bonds of a molecule (e.g., the C-C and C-O single bonds in the ethyl and acetate (B1210297) moieties of this compound) to find all stable, low-energy conformers. This analysis helps identify the most likely shapes the molecule will adopt in different environments, which is critical for understanding how it might fit into a protein's active site. nih.gov

Molecular Dynamics (MD) Simulations: MD is a powerful technique that simulates the physical movements of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system, providing a trajectory that shows how the positions and velocities of particles change. For this compound, MD simulations could be used to:

Study its dynamic behavior and conformational flexibility in a solvent like water or a lipid environment, mimicking a cell membrane. researchgate.net

Simulate the ligand-protein complex obtained from a docking study. This allows for the assessment of the stability of the predicted binding pose and reveals how the protein structure might adapt to the presence of the ligand over time. researchgate.netnih.gov The simulation can provide a more accurate estimation of binding free energy by accounting for both enthalpic and entropic contributions.

Together, these molecular modeling techniques provide a dynamic view of this compound, from its intrinsic flexibility to its potential interactions within a complex biological system.

Prediction of Chemical Reactivity and Selectivity

No dedicated theoretical studies on the chemical reactivity and selectivity of this compound were found in the public domain. Computational chemistry approaches, such as Density Functional Theory (DFT) or other quantum mechanical methods, are powerful tools for predicting the outcomes of chemical reactions. These methods can be employed to calculate molecular properties that govern reactivity, including:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact with other reagents. For this compound, one could hypothesize that the electron-withdrawing nature of the chlorine atoms and the ester group would influence the electrophilicity and nucleophilicity of different sites within the molecule. However, without specific computational studies, any discussion remains speculative.

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the ester group and the chlorine atoms, and positive potential around the carbonyl carbon and the protons of the ethyl group. Such a map would be invaluable for predicting sites of electrophilic or nucleophilic attack.

Transition State Theory: To predict the selectivity of reactions involving this compound, computational chemists would typically model the potential reaction pathways and calculate the activation energies for the formation of different products. The pathway with the lowest activation energy would correspond to the major product.

Without published research, it is not possible to present specific data, such as calculated orbital energies, partial atomic charges, or reaction energy barriers for this compound.

Development of Predictive Models for Structure-Activity Relationships

There is no evidence of the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically for this compound. QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties.

The development of a QSAR model for a class of compounds including this compound would typically involve the following steps:

Data Collection: A dataset of structurally related compounds with measured biological activity (e.g., herbicidal activity, toxicity) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

As no such studies including this compound have been published, no specific QSAR models, their statistical parameters (e.g., R², Q²), or the influential molecular descriptors can be reported.

Future Directions and Emerging Research Opportunities

Exploration of Uncharted Synthetic Routes and Novel Derivatives

The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For ethyl dichlorophenylacetate, future efforts will likely focus on moving beyond traditional esterification and arylation reactions to explore more sophisticated and sustainable synthetic pathways.

Uncharted Synthetic Routes: Researchers are expected to investigate novel catalytic systems that can facilitate the synthesis of this compound with higher yields and selectivity. One promising avenue is the use of palladium-catalyzed carbonylation of benzyl acetate (B1210297) derivatives, which offers a halogen-free and base-free method for producing alkyl arylacetates. rsc.orgrsc.org This approach could be adapted for the synthesis of dichlorophenylacetate esters, providing a more environmentally friendly alternative to existing methods. Furthermore, iridium-catalyzed arylation of vinylene carbonate with arylboronic acids presents another potential route to arylacetaldehydes, which could be further oxidized and esterified to yield the desired product. researchgate.net

Novel Derivatives: The synthesis of novel derivatives of this compound is a key area for future exploration, with the goal of modulating its physicochemical and biological properties. By introducing different functional groups onto the phenyl ring or modifying the ethyl ester moiety, researchers can create a library of new compounds with potentially enhanced activities. For instance, derivatives of the related compound 2,4-dichlorophenoxyacetic acid have been synthesized and investigated for their biological activities. nih.govgoogle.commdpi.commdpi.comclarkhill.com Similarly, studies on dichloroacetic acid derivatives have revealed their potential as anti-tumor and anti-inflammatory agents, suggesting that analogous modifications to this compound could yield compounds with therapeutic value. uran.uaresearchgate.net

Identification of New Biological Targets and Therapeutic Potential

While the biological activity of this compound itself is not extensively documented, the known activities of structurally related compounds provide a strong rationale for investigating its therapeutic potential. Future research will focus on identifying specific biological targets and exploring its efficacy in various disease models.

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) containing an acetic acid moiety suggests that this compound derivatives could be explored for their anti-inflammatory properties. drugbank.com Moreover, derivatives of dichloroacetic acid have shown promise in cancer therapy by inducing apoptosis and inhibiting cancer cell growth. uran.uaresearchgate.net This opens up the possibility that novel derivatives of this compound could be designed as potential anti-cancer agents.

The biological activity of herbicides derived from phenoxyacetic acid is known to be influenced by the number and position of chlorine atoms on the aromatic ring. mdpi.com This structure-activity relationship can guide the design of new this compound derivatives with specific biological effects. High-throughput screening of a diverse library of these derivatives against a panel of biological targets will be a crucial step in identifying lead compounds for further development.

Advancements in Catalytic Technologies for Dichlorophenylacetate Synthesis

Catalysis is at the heart of modern chemical synthesis, and advancements in this field are expected to have a significant impact on the production of this compound. The development of more efficient, selective, and sustainable catalysts is a key research priority.

Palladium-catalyzed cross-coupling reactions, such as the α-arylation of aryl acetic acid derivatives, have become powerful tools in organic synthesis and are applicable to the formation of the dichlorophenylacetate scaffold. acs.org Future research will likely focus on developing catalysts that can operate under milder reaction conditions and with lower catalyst loadings, making the process more economical and environmentally friendly.

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. nih.govmdpi.comillinois.edutaylorfrancis.com Enzymes, such as lipases, can be used for the esterification step in the synthesis of this compound. nih.gov The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling. taylorfrancis.com The discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability will be a major focus of future research in this area.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by enabling the rapid analysis of large datasets and the prediction of molecular properties. dromicslabs.com The integration of these technologies into the study of this compound is expected to accelerate the discovery of new derivatives and applications.

Predicting Biological Targets and Activity: ML models can be trained on existing data to predict the biological targets of small molecules. mdpi.comfrontiersin.orgyoutube.commit.edu By analyzing the structural features of this compound and its derivatives, AI algorithms can identify potential protein interactions and predict their therapeutic effects. dromicslabs.com This in silico approach can significantly reduce the time and cost associated with experimental screening.

Designing Novel Synthetic Routes: AI-powered retrosynthesis tools can assist chemists in designing novel and efficient synthetic routes to this compound and its derivatives. nih.govacs.orgryerson.caelsevier.com These programs can analyze vast reaction databases to propose synthetic pathways that are more likely to be successful, thereby streamlining the synthesis planning process. AI can also be used to predict the outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions for halogenated compounds. digitellinc.com

Below is an interactive table summarizing the potential applications of AI and Machine Learning in this compound research.

Application Area Specific AI/ML Technique Potential Impact
Target Identification Deep Learning, Support Vector MachinesPredicts protein binding and potential therapeutic targets. mdpi.comfrontiersin.org
Virtual Screening Quantitative Structure-Activity Relationship (QSAR)Screens large virtual libraries of derivatives for desired activity.
Retrosynthesis Planning Neural Networks, Monte Carlo Tree SearchProposes novel and efficient synthetic routes. nih.govelsevier.com
Reaction Outcome Prediction Graph Convolutional NetworksPredicts reaction yields and potential byproducts. digitellinc.com
Property Prediction Random Forest, Gradient BoostingPredicts physicochemical properties and ADMET profiles.

Strategies for Enhanced Sustainable Production and Environmental Remediation

As the chemical industry moves towards greener and more sustainable practices, the development of eco-friendly methods for the production and disposal of this compound is of paramount importance. mgesjournals.comresearchgate.net

Sustainable Production: The principles of green chemistry will guide the development of future synthetic routes. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. derpharmachemica.com For example, the production of ethyl acetate from bioethanol is a sustainable alternative to fossil fuel-based methods. chemistryforsustainability.orgresearchgate.net Similar bio-based approaches could be explored for the synthesis of the this compound backbone. The use of solid acid or base catalysts, such as mesoporous molecular sieves, can also contribute to a greener process by simplifying catalyst separation and reducing waste. google.com

Environmental Remediation: Chlorinated aromatic compounds can be persistent environmental pollutants. worldscientific.comtaylorandfrancis.comintersearch.com.au Research into the environmental fate and degradation of this compound is necessary to develop effective remediation strategies. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach for decontaminating sites polluted with chlorinated compounds. wikipedia.orgeurochlor.org Reductive dechlorination under anaerobic conditions is a key mechanism for the breakdown of these substances. wikipedia.org Further research is needed to identify and engineer microorganisms capable of efficiently degrading this compound and its potential metabolites.

Q & A

Q. What are the established synthetic protocols for Ethyl dichlorophenylacetate, and how do reaction conditions influence yield and purity?

this compound (CAS 5317-66-8) is typically synthesized via esterification or hydrolysis of precursors like α-phenylacetoacetonitrile. Key steps include acid-catalyzed condensation (e.g., sulfuric acid) followed by distillation for purification . Reaction temperature and stoichiometry of reagents (e.g., HCl, sodium bicarbonate) critically impact yield. For instance, incomplete neutralization of acidic byproducts can reduce purity, necessitating repeated washes with saturated NaCl . Methodological optimization should prioritize GC-MS analysis to monitor intermediate formation and final product purity .

Q. What analytical techniques are recommended for characterizing this compound and its structural isomers?

Gas chromatography with electron capture detection (GC/ECD) is the gold standard for quantifying this compound in complex matrices, particularly in pesticide residue studies . Structural isomers (e.g., 3,4-dichloro vs. 2,6-dichloro derivatives) require differentiation via 1^1H NMR, focusing on coupling patterns in aromatic regions, and mass spectrometry to confirm molecular ion peaks (e.g., m/z 233.10 for C10_{10}H10_{10}Cl2_2O2_2) . Density (1.276 g/cm³) and boiling point (291°C) measurements can further distinguish isomers .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in physicochemical data across studies (e.g., boiling points, isomer stability)?

Variations in reported boiling points (e.g., 291°C for 3,4-dichloro vs. 219.06 g/mol for methyl 2,6-dichlorophenylacetate) often arise from differences in isomer purity or analytical conditions . To address this, employ differential scanning calorimetry (DSC) to assess thermal stability and high-resolution LC-MS to verify isotopic patterns. Contradictions in catalytic performance data (e.g., in olefin polymerization) may stem from trace impurities; rigorous purification via column chromatography or recrystallization is advised .

Q. What mechanistic insights exist regarding this compound’s role as a catalyst activator in olefin polymerization?

this compound enhances catalyst activity by coordinating with transition metal centers (e.g., Ziegler-Natta systems), stabilizing reactive intermediates. Advanced studies use X-ray crystallography to map ligand-metal interactions and DFT calculations to model electron transfer dynamics . Recent work highlights its ability to modulate polymer chain branching, as evidenced by 13^{13}C NMR analysis of polyolefin microstructures .

Q. How can researchers optimize synthetic routes to minimize environmental impact while maintaining efficiency?

Green chemistry approaches include replacing traditional solvents (e.g., ether) with ionic liquids or supercritical CO2_2, which reduce waste and improve reaction kinetics . Life-cycle assessment (LCA) tools should evaluate the environmental footprint of byproducts like HCl gas, with recommendations for neutralization using bio-based scavengers (e.g., chitin derivatives) .

Methodological Considerations

  • Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for NMR and MS data to confirm structural assignments .
  • Safety Protocols : Adopt OSHA-compliant handling practices, including fume hoods for volatile intermediates and PPE for corrosive reagents .
  • Statistical Analysis : Apply ANOVA to assess reproducibility in catalytic performance studies, particularly when comparing batch-to-batch purity variations .

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Feasible Synthetic Routes

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Ethyl dichlorophenylacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.